molecular formula C25H27N3O4S B3519227 4-(2-METHYLPROPANAMIDO)-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZAMIDE

4-(2-METHYLPROPANAMIDO)-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZAMIDE

Cat. No.: B3519227
M. Wt: 465.6 g/mol
InChI Key: ZWAVEYCWHQDVOI-UHFFFAOYSA-N
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Description

4-(2-METHYLPROPANAMIDO)-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZAMIDE is a complex organic compound with a unique structure that includes both amide and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHYLPROPANAMIDO)-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 4-aminobenzamide with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.

    Introduction of the sulfonamide group: The intermediate product is then reacted with 4-[(2-phenylethyl)sulfonyl]chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-METHYLPROPANAMIDO)-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the amide and sulfonamide groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-(2-METHYLPROPANAMIDO)-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors that interact with amide or sulfonamide groups.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study biological processes involving amide or sulfonamide interactions.

Mechanism of Action

The mechanism of action of 4-(2-METHYLPROPANAMIDO)-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets could include proteases or other enzymes that recognize amide or sulfonamide groups. The pathways involved would depend on the biological context, but could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-METHYLPROPANAMIDO)-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZAMIDE is unique due to the presence of both amide and sulfonamide groups, which can interact with a wide range of biological targets. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(2-methylpropanoylamino)-N-[4-(2-phenylethylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-18(2)24(29)27-21-10-8-20(9-11-21)25(30)28-22-12-14-23(15-13-22)33(31,32)26-17-16-19-6-4-3-5-7-19/h3-15,18,26H,16-17H2,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAVEYCWHQDVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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